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Compound of Interest

Compound Name:
3-Isopropylphenyl

carbonochloridate

Cat. No.: B12435149

Get Quote

Executive Summary & Molecular Identity
3-Isopropylphenyl chloroformate (CAS: Derived from 618-45-1) is a reactive aryl chloroformate

intermediate. Its correct identification relies on verifying the coexistence of three structural

distinctives: the chloroformate carbonyl, the meta-substituted aromatic ring, and the isopropyl

alkyl group.

This guide provides a definitive spectral fingerprint to distinguish this compound from its

metabolic precursor (3-Isopropylphenol) and its aliphatic nominal analog (Isopropyl

chloroformate).
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Attribute Specification

Chemical Structure
Aromatic Ring (meta-subst.) + Isopropyl Group

+ Chloroformate Ester

Key Functional Group Aryl Chloroformate (-O-CO-Cl)

Critical Application
Carbamate synthesis, protecting group

installation

Stability Warning
Highly moisture-sensitive; hydrolyzes to parent

phenol, CO₂, and HCl

Characteristic FTIR Spectral Analysis
The spectrum of 3-Isopropylphenyl chloroformate is a composite of high-frequency carbonyl

activity and specific aromatic substitution patterns.

Table 1: Diagnostic Peak Assignments
Wavenumbers are approximate (± 5 cm⁻¹) based on liquid film/ATR analysis.
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Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Structural Insight

1775 – 1790 Very Strong
C=O Stretch

(Chloroformate)

Distinctive high

frequency due to

electronegative Cl and

aryl oxygen. Primary

confirmation peak.

3030 – 3080 Medium
C-H Stretch

(Aromatic)

Confirms presence of

the benzene ring (sp²

C-H).

2960 – 2970 Strong
C-H Stretch (Aliphatic,

Asym)

Methyl groups of the

isopropyl moiety.

2870 Medium
C-H Stretch (Aliphatic,

Sym)

Methyl groups of the

isopropyl moiety.

1585, 1485 Medium C=C Ring Breathing

Characteristic skeletal

vibrations of the

benzene ring.

1385 & 1365 Medium/Sharp
C-H Bending (Gem-

Dimethyl)

"The Isopropyl Split":

A doublet peak

confirming the -

CH(CH₃)₂ group.

1150 – 1240 Strong C-O-C Asym. Stretch

Ester-like vibration,

broadened by the

chloroformate

environment.

780 ± 20 Strong
C-H Out-of-Plane

(OOP)

Diagnostic for meta-

substitution (3

adjacent H atoms).

690 ± 10 Strong Ring Bending (OOP)

Diagnostic for meta-

substitution (often

overlaps with mono-

subst).[1]
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Detailed Spectral Mechanics
The Chloroformate Carbonyl (1775 cm⁻¹): Unlike standard alkyl esters (~1740 cm⁻¹), the

carbonyl in chloroformates is shifted to a higher wavenumber. This is caused by the inductive

effect of the chlorine atom and the phenoxy oxygen, which withdraws electron density from

the carbonyl carbon, strengthening the C=O bond order.

The Meta-Substitution Fingerprint (780 & 690 cm⁻¹): The substitution pattern on the benzene

ring is verified in the fingerprint region. A meta-disubstituted ring (1,3-position) typically

displays a strong C-H wagging band near 780 cm⁻¹ and a ring bending mode near 690 cm⁻¹.

This distinguishes it from para-isomers (which typically show a single strong band ~800-850

cm⁻¹).

The Isopropyl Doublet (1385/1365 cm⁻¹): The gem-dimethyl group exhibits a symmetric

deformation vibration that splits into a doublet. This is the most reliable marker to confirm the

alkyl chain is intact and not degraded.

Comparative Analysis: Distinguishing Alternatives
Researchers often confuse the target molecule with its precursor or similar-sounding reagents.

Scenario A: Purity Check vs. 3-Isopropylphenol
(Precursor)
The synthesis usually involves phosgenation of 3-isopropylphenol. Incomplete reaction or

hydrolysis results in residual phenol.

Feature
3-Isopropylphenyl

Chloroformate (Product)
3-Isopropylphenol

(Impurity/Precursor)

3200–3500 cm⁻¹ Absent (Clean baseline)
Broad, Strong O-H Stretch

(Hydrogen bonded)

1775 cm⁻¹ Strong C=O Peak Absent

1200 Region C-O-C (Ester) C-O-H (Phenolic C-O)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12435149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Insight: The appearance of any broad band above 3200 cm⁻¹ indicates hydrolysis. The

sample is degrading back to the phenol.

Scenario B: Identity Check vs. Isopropyl Chloroformate
(Aliphatic)
"Isopropyl chloroformate" (CAS 108-23-6) is a common aliphatic reagent.[2] Confusing the two

can be disastrous in synthesis due to reactivity differences.

Feature
3-Isopropylphenyl

Chloroformate (Aromatic)
Isopropyl Chloroformate

(Aliphatic)

3000–3100 cm⁻¹ Present (Aromatic C-H) Absent

1600 / 1500 cm⁻¹ Present (Ring Breathing) Absent

Fingerprint
Rich aromatic OOP bands

(690/780)
Simple skeletal bands

Experimental Protocol: Moisture-Excluded Workflow
Chloroformates are lachrymators and highly moisture-sensitive. Standard open-air FTIR will

result in spectral artifacts (HCl fog and hydrolysis).

Diagram 1: Validated Sampling Workflow
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Sample Receipt
(Store at 4°C)
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Liquid Cell
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Alternative
(Fast) Acquisition

(16 Scans, 4cm-1 Res)

Quality Check
(Look for OH band)

Fail (Hydrolysis detected)
Data Export

Pass

Click to download full resolution via product page

Caption: Workflow for handling moisture-sensitive chloroformates to prevent in-situ hydrolysis

during scanning.

Step-by-Step Methodology
System Purge: Ensure the FTIR spectrometer bench is purged with dry nitrogen for at least

15 minutes to remove atmospheric water vapor.

Background Collection: Collect a background spectrum of the dry atmosphere/crystal

immediately before sampling.

Sample Loading:

Method A (Liquid Cell - Gold Standard): In a glovebox or glovebag, place a drop of the

neat liquid between two polished NaCl or KBr salt plates. Assemble the holder tight to seal

out moisture.

Method B (ATR - Rapid): Place a droplet on the Diamond/ZnSe crystal. Speed is critical.

Cover immediately with a volatiles cover or anvil to minimize atmospheric contact.

Acquisition: Scan from 4000 to 600 cm⁻¹.

Cleaning: Immediately wipe the cell/crystal with dry dichloromethane. Do not use water or

alcohols (methanol/ethanol) for the first wipe, as they react violently with residual

chloroformate.
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Logic Tree for Spectral Validation
Use this logic flow to interpret your spectral data and confirm the identity of 3-Isopropylphenyl

chloroformate.

Diagram 2: Spectral Interpretation Logic

Start Spectral Analysis

Check 1775 cm-1
(Strong C=O?)

Check 3200-3500 cm-1
(Broad OH?)

Yes

UNKNOWN / IMPURE

NoCheck 3050 & 1600 cm-1
(Aromatic Signals?)

No (Clean Baseline)

DEGRADED:
Contains 3-Isopropylphenol

Yes (Hydrolysis)

Check 780 & 690 cm-1
(Meta-Subst Pattern?)

Yes

WRONG COMPOUND:
Likely Isopropyl Chloroformate

No (Aliphatic Only)

CONFIRMED IDENTITY:
3-Isopropylphenyl chloroformate

Yes No (Para/Ortho isomer?)

Click to download full resolution via product page

Caption: Decision matrix for validating 3-Isopropylphenyl chloroformate against common

impurities and analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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